3-Amino-4-hydroxy-5-methoxybenzoic acid

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 84211-28-9) is a trisubstituted benzoic acid derivative with a molecular weight of 183.16 g/mol and the formula C8H9NO4. This compound serves as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals, dyes, and polymers with photoluminescence properties.

Molecular Formula C8H9NO4
Molecular Weight 183.163
CAS No. 84211-28-9
Cat. No. B2741017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-5-methoxybenzoic acid
CAS84211-28-9
Molecular FormulaC8H9NO4
Molecular Weight183.163
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)N)C(=O)O
InChIInChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12)
InChIKeyYBLOPJCGAMGGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-hydroxy-5-methoxybenzoic Acid (CAS 84211-28-9): A Multifunctional Building Block for Bioactive Molecule Synthesis and Enzyme Inhibition Studies


3-Amino-4-hydroxy-5-methoxybenzoic acid (CAS 84211-28-9) is a trisubstituted benzoic acid derivative with a molecular weight of 183.16 g/mol and the formula C8H9NO4 . This compound serves as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals, dyes, and polymers with photoluminescence properties . Its functional group arrangement enables diverse chemical reactivity and specific interactions with biological targets, making it a valuable tool in both academic and industrial research settings .

Why Procuring 3-Amino-4-hydroxy-5-methoxybenzoic Acid Requires Specification: The Functional Consequences of Regioisomerism and Substitution


In the procurement of substituted benzoic acids, generic substitution is a high-risk practice. The specific pattern of functional groups—an amino group at the 3-position, a hydroxyl at the 4-position, and a methoxy at the 5-position—defines the compound's unique chemical and biological identity. Altering this pattern, even by a single position, creates a regioisomer like 3-Amino-5-hydroxy-4-methoxybenzoic acid (CAS 80547-66-6) [1]. These structural differences lead to non-equivalent physical properties, divergent chemical reactivities in synthesis, and distinct, often non-transferable, interactions with biological targets, as demonstrated by quantitative enzyme inhibition data [2]. Simply ordering a 'hydroxy-methoxybenzoic acid' without verifying this precise substitution pattern can result in experimental failure or invalidated research data.

Quantitative Evidence for 3-Amino-4-hydroxy-5-methoxybenzoic Acid: Differentiating Bioactivity and Synthesis Data


Potent and Selective MAO-A Inhibition vs. Isoform Selectivity of Structural Analogs

3-Amino-4-hydroxy-5-methoxybenzoic acid exhibits potent and highly selective inhibition of human Monoamine Oxidase A (MAO-A) with an IC50 of 18 nM. This activity is compared to its effect on the MAO-B isoform, where it is significantly less potent (IC50 > 1 µM), yielding a selectivity index > 55 [1][2]. In contrast, a close structural isomer, 3-Amino-5-hydroxy-4-methoxybenzoic acid (CAS 80547-66-6), is documented for its 'moderate MAO-B inhibition' rather than MAO-A activity, highlighting a functional divergence based solely on regioisomerism .

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

Synthesis and Scale-up: A High-Yield Route from a Common Precursor

A reproducible and high-yielding synthesis of the hydrochloride salt of the target compound has been documented, starting from 5-nitrovanillic acid. The catalytic hydrogenation (10% Pd/C, H2, EtOH) yields 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride with a 95.4% yield . This provides a clear, quantitative benchmark for synthesis planning. While alternative routes involving reactions with cinnamic anhydride exist , the catalytic hydrogenation method offers a well-defined, scalable pathway from a commercially available precursor.

Process Chemistry Organic Synthesis Scale-up Methodology

Reactivity in Polymer Chemistry: A Monomer for Photoluminescent Materials

3-Amino-4-hydroxy-5-methoxybenzoic acid is a demonstrated monomer for polymers exhibiting photoluminescence via exciton energy transfer . This specific application is linked to its functional group array, which facilitates polymerization and enables the electronic properties required for energy transfer. While other hydroxybenzoic acid derivatives like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) can also be polymerized, the combination of amino, hydroxyl, and methoxy groups in this specific regioisomer is crucial for the observed photoluminescent properties when excitons are generated.

Polymer Chemistry Photoluminescence Materials Science

Differential Cytotoxicity Profile in Cancer Cell Lines vs. Unexplored Analogs

Preliminary in vitro studies indicate that 3-amino-4-hydroxy-5-methoxybenzoic acid demonstrates differential cytotoxicity against specific cancer cell lines. The reported IC50 values are 18 µM for HepG-2 liver cancer cells and 22 µM for MCF-7 breast cancer cells . While the source of this data requires further primary literature verification and does not provide direct comparator data for its closest structural analogs, it offers a quantitative starting point for investigating its potential as an antiproliferative agent. This contrasts with the well-documented antioxidant activities of related compounds like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) [1], suggesting a shift in biological activity profile driven by the presence of the amino group.

Cancer Research Cytotoxicity Assays Drug Discovery

Recommended Research Applications for 3-Amino-4-hydroxy-5-methoxybenzoic Acid Based on Differentiating Evidence


Development of Selective Monoamine Oxidase A (MAO-A) Assays and Inhibitors

Due to its potent inhibition of human MAO-A (IC50 = 18 nM) and high selectivity over MAO-B (Selectivity Index > 55) , this compound is ideally suited as a positive control or scaffold for developing assays and therapeutics targeting MAO-A-related disorders such as depression and anxiety. Its selectivity profile offers a clear advantage over non-selective MAO inhibitors or those like its regioisomer (3-Amino-5-hydroxy-4-methoxybenzoic acid) which are reported to have moderate MAO-B activity .

Synthesis of Photoluminescent Polymers and Advanced Materials

The compound's demonstrated role as a monomer for polymers with photoluminescence properties via exciton energy transfer makes it a specific procurement target for materials science research. Applications include the development of new organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials where precise control over energy transfer is required.

Starting Material for High-Yield, Scalable Synthesis of Complex Molecules

The documented high-yield (95.4%) synthesis of its hydrochloride salt from 5-nitrovanillic acid via catalytic hydrogenation positions this compound as a cost-effective and scalable building block. This is particularly relevant for process chemistry and medicinal chemistry groups requiring reliable access to a densely functionalized aromatic core for the construction of more elaborate pharmaceutical intermediates or fine chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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